N-n-octyl-7-methoxytacrine hydrochloride
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C22H32N2O |
|---|---|
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
7-methoxy-N-octyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C22H32N2O/c1-3-4-5-6-7-10-15-23-22-18-11-8-9-12-20(18)24-21-14-13-17(25-2)16-19(21)22/h13-14,16H,3-12,15H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
IFHMPKOJBNGXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC1=C2CCCCC2=NC3=C1C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Derivatization of N N Octyl 7 Methoxytacrine Hydrochloride
Established Synthetic Routes for Tacrine (B349632) Analogues
The foundational structure of N-n-octyl-7-methoxytacrine hydrochloride is the tacrine scaffold. The most prominent and widely employed method for constructing this tetracyclic system is the Friedländer annulation. wikipedia.org This reaction typically involves the condensation of an o-aminobenzonitrile or an o-aminobenzaldehyde with a cyclic ketone, such as cyclohexanone, in the presence of a catalyst. wikipedia.orgresearchgate.net Various catalysts, including protic acids like p-toluenesulfonic acid and Lewis acids such as aluminum chloride, zinc chloride, and tin(IV) chloride, have been utilized to promote this cyclodehydration reaction. scielo.br
Alternative approaches to the tacrine core include the reaction of anilines with β-ketoesters or α-cyanoketones. nih.gov These methods offer versatility in introducing substituents onto the aromatic rings of the tacrine system. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For instance, substituted anilines or anthranilonitriles can be used to generate tacrine analogues with modifications on the benzene (B151609) ring. researchgate.net
Recent advancements have also focused on developing more sustainable synthetic methods. One such approach involves the use of deep eutectic solvents (DESs) as both the solvent and catalyst for the Friedländer synthesis, offering high yields and simplified purification procedures. mdpi.com
Specific Synthetic Pathways for this compound
The synthesis of this compound is a multi-step process that begins with the construction of the 7-methoxytacrine (7-MEOTA) core, followed by the introduction of the N-n-octyl side chain.
The key precursor for this compound is 7-methoxytacrine (7-MEOTA). The synthesis of 7-MEOTA typically starts with the Friedländer condensation of 4-methoxy-2-aminobenzonitrile with cyclohexanone. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, and proceeds under thermal conditions to yield 7-methoxytacrine.
A common and efficient route to introduce the N-alkyl chain involves the conversion of the corresponding acridinone (B8587238) to a more reactive intermediate. For instance, 7-methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the highly reactive intermediate, 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine (B2702449). mdpi.com This chloro derivative serves as a versatile precursor for the subsequent alkylation step.
| Precursor | Starting Materials | Key Reagents | Typical Reaction Conditions |
|---|---|---|---|
| 7-Methoxytacrine (7-MEOTA) | 4-Methoxy-2-aminobenzonitrile, Cyclohexanone | ZnCl₂ | Heating |
| 9-Chloro-7-methoxy-1,2,3,4-tetrahydroacridine | 7-Methoxy-1,2,3,4-tetrahydroacridin-9(10H)-one | POCl₃ | Reflux |
With the activated precursor, 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine, in hand, the n-octyl group is introduced via a nucleophilic substitution reaction. This is typically achieved by reacting the chloro intermediate with n-octylamine. The reaction is often carried out in a high-boiling solvent such as phenol, which can also act as a catalyst. The use of sodium iodide can further facilitate the reaction through the in situ formation of the more reactive iodo intermediate. nih.gov
Following the successful attachment of the n-octylamino side chain, the final step is the formation of the hydrochloride salt. This is generally accomplished by treating a solution of the free base, N-n-octyl-7-methoxytacrine, in a suitable organic solvent (e.g., ethanol (B145695) or diethyl ether) with a solution of hydrogen chloride in the same or a miscible solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.
Optimization of Synthetic Yields and Purity for Research Applications
For research applications, obtaining this compound in high yield and purity is crucial. Several factors can be optimized to achieve this. In the Friedländer condensation step, the choice of Lewis acid catalyst and reaction temperature can significantly impact the yield of the 7-methoxytacrine core. scielo.br Screening different Lewis acids and solvent-free conditions has been shown to improve yields. scielo.br
Purification of the intermediates and the final product is critical. Column chromatography is a standard method for purifying tacrine analogues. nih.govnih.gov For the free base of N-n-octyl-7-methoxytacrine, a silica (B1680970) gel column with a solvent system such as chloroform/methanol is often effective. nih.gov Recrystallization is another important technique for purifying the final hydrochloride salt, which not only improves purity but can also provide a crystalline solid suitable for characterization. plymouth.ac.uk The choice of solvent for recrystallization is key to obtaining a high recovery of the pure compound.
The progress of the reactions and the purity of the products are typically monitored by thin-layer chromatography (TLC) and confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Isotopic Labeling Approaches for Pharmacokinetic and Mechanistic Studies
Isotopic labeling is an invaluable tool for studying the pharmacokinetics, metabolism, and mechanism of action of drug candidates. researchgate.net For this compound, isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.
Radiolabeling with ³H or ¹⁴C allows for sensitive detection in biological samples, facilitating studies on absorption, distribution, metabolism, and excretion (ADME). For instance, tritium can be introduced by catalytic dehalogenation of a brominated precursor of 7-methoxytacrine. The synthesis of a bromo-analogue of 7-methoxytacrine would be the first step, followed by reduction with tritium gas in the presence of a palladium catalyst.
Stable isotope labeling is particularly useful for mechanistic studies using mass spectrometry and NMR. For example, deuterium can be incorporated into the n-octyl chain by using deuterated n-octylamine in the alkylation step. ¹³C or ¹⁵N can be introduced into the tacrine core by starting with appropriately labeled 4-methoxy-2-aminobenzonitrile. These labeled compounds are essential for quantitative bioanalytical assays and for elucidating metabolic pathways.
Exploration of Related N-alkyl-7-methoxytacrine Derivatives: Structure-Synthesis Relationships
The synthesis of a series of N-alkyl-7-methoxytacrine derivatives has been explored to understand the structure-activity relationships (SAR). The length of the N-alkyl chain has been shown to be a critical determinant of biological activity. nih.gov The synthetic strategy for these analogues generally follows the same pathway as that for the N-n-octyl derivative, with the primary variation being the choice of the N-alkylamine used in the nucleophilic substitution step.
Studies have described the synthesis of a range of N-alkyl-7-methoxytacrine analogues with alkyl chains of varying lengths (from C4 to C8). nih.gov The synthesis of these compounds is generally straightforward, involving the reaction of 9-chloro-7-methoxy-1,2,3,4-tetrahydroacridine with the corresponding alkylamine. mdpi.com The reaction conditions are typically similar for different chain lengths, although minor adjustments in reaction time or temperature may be necessary to optimize yields.
Molecular Mechanisms of Action of N N Octyl 7 Methoxytacrine Hydrochloride
Cholinesterase Inhibition Profiles
The primary mechanism of action for many tacrine (B349632) derivatives is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). The following sections detail the inhibitory effects of N-n-octyl-7-methoxytacrine hydrochloride on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Inhibition Kinetics of Acetylcholinesterase (AChE)
For context, the inhibitory activity of related compounds is presented in the table below.
| Compound | Target | IC50/Ki | Source |
| 7-methoxytacrine (7-MEOTA) | human AChE | IC50: 10 μM | nih.gov |
The nature of the inhibition by this compound is likely to be influenced by the tacrine scaffold, which typically acts as a competitive or mixed-type inhibitor by interacting with the catalytic and/or peripheral anionic site of the enzyme.
Inhibition Kinetics of Butyrylcholinesterase (BChE)
Similar to the data for AChE, specific IC50 or Ki values for the inhibition of butyrylcholinesterase (BChE) by this compound are not prominently available. However, research on related tacrine derivatives often demonstrates significant BChE inhibitory activity.
Dual Inhibition and Selectivity Ratios
The ability of a compound to inhibit both AChE and BChE is termed dual inhibition. The selectivity ratio, typically calculated as the ratio of BChE IC50 to AChE IC50, indicates the preference of the inhibitor for one enzyme over the other. Without specific IC50 values for this compound, its precise selectivity ratio cannot be determined. However, studies on similar compounds, such as 7-methoxytacrine-adamantylamine heterodimers, have shown that structural modifications can lead to more selective inhibition of BChE. windows.net
Interactions with Non-Cholinesterase Targets
Beyond its effects on cholinesterases, this compound may also interact with other enzymes relevant to neurobiology, such as monoamine oxidases.
Modulation of Monoamine Oxidases (MAO-A, MAO-B)
Monoamine oxidases A and B (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. mdpi.com There is currently a lack of specific data in the scientific literature regarding the inhibitory activity (IC50 or Ki values) of this compound against either MAO-A or MAO-B. The potential for this compound to act as a dual inhibitor of both cholinesterases and monoamine oxidases remains an area for further investigation.
Ligand Binding at Receptors (e.g., Nicotinic, Muscarinic, NMDA)
This compound demonstrates a complex interaction profile with several key neurotransmitter receptors, which are crucial for neuronal communication and cognitive processes.
Nicotinic Acetylcholine Receptors (nAChRs): These receptors, which are ligand-gated ion channels, are activated by the neurotransmitter acetylcholine and the agonist nicotine. mdpi.comnih.gov They are involved in a wide range of physiological functions. This compound's interaction with nAChRs, particularly the α7 subtype, is of interest. The α7 nAChR is known to modulate glutamatergic transmission. nih.gov The binding of ligands to these receptors can either activate (agonism) or block (antagonism) their function. nih.gov
N-methyl-D-aspartate (NMDA) Receptors: These glutamate-gated ion channels are fundamental to synaptic plasticity and memory. mdpi.comfrontiersin.org Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal damage. Some tacrine derivatives have been shown to act as non-competitive antagonists of NMDA receptors. For instance, the related compound bis(7)-tacrine (B1662651) inhibits NMDA-activated currents with an IC₅₀ of 0.66 µM, decreasing the maximal response to NMDA without altering its affinity. nih.gov This inhibition is not dependent on voltage and is non-competitive with respect to both NMDA and its co-agonist glycine. nih.gov This suggests that this compound might also modulate NMDA receptor function, potentially offering a neuroprotective effect by preventing excessive calcium influx.
| Receptor Target | Type | Potential Interaction of Tacrine Derivatives | Reference |
| Nicotinic (α7) | Ligand-Gated Ion Channel | Modulation of glutamatergic transmission | nih.gov |
| Muscarinic | G-Protein Coupled Receptor | Allosteric and orthosteric binding | mdpi.com |
| NMDA | Ligand-Gated Ion Channel | Non-competitive antagonism | nih.gov |
Voltage-Gated Ion Channel Modulation
Voltage-gated ion channels (VGICs) are critical for the generation and propagation of electrical signals in excitable cells like neurons. escholarship.org The modulation of these channels represents another facet of this compound's molecular action.
These channels, including voltage-gated sodium (Nav) and potassium (Kv) channels, are responsible for the inward and outward currents that shape action potentials. escholarship.org The function of VGICs can be influenced by their surrounding lipid environment, with some channels being embedded in lipid rafts. nih.gov Various toxins and drugs can modulate the activity of these channels by altering their gating kinetics. nih.gov While direct studies on this compound's effect on specific VGICs are limited, the lipophilic nature of its octyl chain suggests a potential for interaction with the lipid membrane or hydrophobic pockets of these channels, thereby influencing their function. frontiersin.org
Anti-Aggregatory Properties in Proteinopathies
A key area of investigation for this compound is its ability to interfere with the pathological aggregation of proteins, a hallmark of many neurodegenerative diseases known as proteinopathies.
Inhibition of Amyloid-beta (Aβ) Aggregation and Fibrillation
The aggregation of the amyloid-beta (Aβ) peptide into oligomers and fibrils is a central event in the pathology of Alzheimer's disease. nih.gov The inhibition of this process is a major therapeutic strategy.
This compound is investigated for its ability to hinder the formation of Aβ fibrils. This inhibitory effect can occur through various mechanisms, such as binding to Aβ monomers or early-stage aggregates to prevent their further assembly. Studies on other small-molecule inhibitors have shown that they can effectively block Aβ aggregation in a concentration-dependent manner. mdpi.com For example, berbamine (B205283) hydrochloride, another small molecule, has been demonstrated to inhibit Aβ aggregation by binding to fibril ends, which prevents both the elongation of existing fibrils and the transition from protofibrils to mature fibrils. nih.gov This suggests a potential mechanism by which this compound might exert its anti-aggregatory effects.
Disaggregation of Pre-formed Amyloid-beta Fibrils
Beyond preventing the formation of new fibrils, the ability to break down existing amyloid plaques is another crucial therapeutic goal.
The disaggregation of pre-formed amyloid fibrils is considered a promising approach for treating conditions characterized by amyloid deposition. nih.govresearchgate.net This process involves the dissolution of stable, aggregated protein structures back into non-toxic, soluble forms. nih.gov Certain compounds have demonstrated the capacity to disaggregate pre-formed Aβ fibrils. For instance, studies have shown that some natural phenolic compounds can effectively disaggregate these fibrils in a concentration-dependent manner. mdpi.com The mechanism often involves the inhibitor binding to the fibril structure, thereby disrupting the intermolecular forces that hold the aggregate together. nih.gov
Modulation of Tau Protein Hyperphosphorylation and Aggregation
The intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs) is another primary pathological hallmark of Alzheimer's disease and other tauopathies. frontiersin.org
Tau protein hyperphosphorylation is a critical early event that leads to its detachment from microtubules and subsequent aggregation. frontiersin.orgnih.gov Therefore, inhibiting tau hyperphosphorylation and aggregation is a key therapeutic strategy. Research on hyperphosphorylated tau has led to the development of assays to screen for inhibitors of its aggregation. nih.gov These inhibitors are thought to work by preventing the self-assembly of misfolded tau into oligomers and eventually into the larger NFTs. frontiersin.org The potential of this compound to modulate tau pathology likely involves interference with one or more steps in this cascade.
| Property | Target | Mechanism | Reference |
| Inhibition of Aggregation | Amyloid-beta | Prevents formation of new fibrils | mdpi.comnih.gov |
| Disaggregation | Pre-formed Amyloid-beta Fibrils | Breaks down existing amyloid plaques | nih.govresearchgate.netnih.gov |
| Modulation of Tau Pathology | Tau Protein | Inhibits hyperphosphorylation and aggregation | frontiersin.orgnih.govnih.gov |
Antioxidant and Free Radical Scavenging Activities
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a significant contributor to neuronal damage in neurodegenerative diseases.
Neurotrophic Factor Upregulation and Signal Transduction Pathways
Detailed experimental data on the effects of this compound on neurotrophic factor upregulation and the subsequent activation of signal transduction pathways are not available in the current body of scientific literature. The following subsections represent the key areas where research would be necessary to elucidate the compound's mechanism of action in this context.
Research Findings on Neurotrophic Factor Modulation
No specific studies have been published detailing the impact of this compound on the synthesis or secretion of neurotrophic factors such as BDNF or NGF.
Elucidation of Signal Transduction Pathway Involvement
Cellular and Biochemical Pharmacology of N N Octyl 7 Methoxytacrine Hydrochloride
In Vitro Enzyme Activity Assays and Inhibition Potency
N-n-octyl-7-methoxytacrine hydrochloride belongs to a class of compounds developed as cholinesterase inhibitors, which are crucial for managing the symptoms of Alzheimer's disease by increasing cholinergic activity. nih.gov The core structure, 7-methoxytacrine (7-MEOTA), is an analogue of tacrine (B349632) (THA) but is associated with lower toxicity. nih.gov
Research into a series of N-alkyl-7-methoxytacrine derivatives, including the N-n-octyl variant, has been conducted to evaluate their inhibitory effects on human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.gov In vitro assays demonstrated that attaching different length N-alkyl chains to the 7-MEOTA structure significantly influences its inhibitory potency and selectivity. nih.govnih.gov Structure-activity relationship (SAR) studies have specifically pointed to the importance of the C(6)-C(7) N-alkyl chains for effective cholinesterase inhibition. nih.gov
Compared to the parent compound 7-MEOTA, which has an IC₅₀ value of 10 μM for hAChE, certain N-alkylated derivatives have shown improved inhibitory capabilities. nih.govmedchemexpress.com For instance, some novel N-alkyl-7-methoxytacrine compounds have demonstrated more potent inhibition of hAChE than either tacrine or 7-MEOTA, while others have emerged as powerful inhibitors of hBChE. nih.gov This suggests that modifications to the alkyl chain can tune the compound's selectivity towards either cholinesterase enzyme. Furthermore, heterodimers incorporating the 7-MEOTA moiety have been synthesized and shown to be effective dual-binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of hAChE. nih.gov
Below is a comparative table of the inhibitory potency of related compounds.
| Compound | Target Enzyme | IC₅₀ (µM) |
| 7-Methoxytacrine (7-MEOTA) | hAChE | 10 medchemexpress.com |
| Tacrine (THA) | hAChE | ~0.47 (comparative value) nih.gov |
| 7-MEOTA-adamantylamine heterodimer (14) | hAChE | 0.47 nih.gov |
| 7-MEOTA-adamantylamine heterodimer (14) | hBChE | 0.11 nih.gov |
This table presents data for the parent compound and related derivatives to provide context for the inhibitory potential of the this compound chemical class.
Beyond cholinesterases, studies on related tacrine-based heterodimers have revealed inhibitory effects on other enzymes. For example, certain novel THA-7-MEOTA dimers were found to have a profound inhibitory effect on the catalytic activity of nuclear topoisomerases I and II. nih.gov
Cellular Uptake and Subcellular Distribution in Neuronal Cell Models
The ability of a therapeutic compound to enter neuronal cells and reach its target is fundamental to its efficacy. While specific studies detailing the uptake and subcellular distribution of this compound are limited, research on its derivatives provides some insights.
Derivatives of 7-MEOTA, including those with N-alkylated side chains from C4 to C8, have been shown to inhibit the rat hippocampal choline (B1196258) transporter CHT1. nih.gov This interaction with a key transporter on the surface of neurons suggests a mechanism by which these compounds may influence cellular function. The study also noted that all tested derivatives increased the fluidity of cortical membranes, which could potentially impact the passive diffusion and uptake of the compound into cells. nih.gov The development of specialized delivery systems, such as tetrahedral DNA nanostructures, is an area of active research for enhancing the uptake of therapeutic agents into neuronal cells, including primary neuronal cultures. nih.gov
Neuroprotective Effects in Primary Neuronal Cultures and Cell Lines
Neuroprotection is a critical therapeutic goal in treating neurodegenerative diseases. This involves shielding neurons from various insults that lead to dysfunction and death.
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative disorders. nih.govnih.gov This stress can lead to the damage of lipids, proteins, and DNA, ultimately triggering cell death pathways. nih.govnih.gov
Therapeutic strategies often involve reinforcing the body's natural antioxidant systems. nih.gov While direct studies on this compound's antioxidant properties are not detailed in the available literature, the development of bifunctional molecules that combine a recognition element for amyloid-beta with an antioxidant component (like a nitroxide spin label) illustrates a modern approach to combatting oxidative stress in Alzheimer's disease. frontiersin.org Such compounds have been shown to reduce ROS levels in neuronal cell lines. frontiersin.org The neuroprotective potential of compounds is often evaluated in cell models where oxidative stress is induced, for instance, by amyloid-beta peptides which are known to generate ROS. nih.gov
Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. A key strategy to counter this involves the use of N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov
Multi-target drug design has led to the creation of heterodimers that link a cholinesterase inhibitor, such as 7-MEOTA, with an NMDA receptor antagonist like amantadine. nih.govresearchgate.net This approach aims to simultaneously address both the cholinergic deficit and glutamate-induced excitotoxicity. Amantadine's derivative, memantine, is an established uncompetitive NMDA receptor antagonist used in Alzheimer's treatment, highlighting the therapeutic validity of this target. nih.gov By inhibiting cholinesterase, this compound increases acetylcholine (B1216132) levels, which can modulate nicotinic acetylcholine receptors (nAChRs) that in turn influence NMDA receptor function and excitatory transmission. nih.gov
The aggregation of the amyloid-beta (Aβ) peptide into toxic oligomers and plaques is a central event in the pathology of Alzheimer's disease. frontiersin.orgnih.gov These aggregates are directly neurotoxic and can induce oxidative stress and cell death. nih.gov
Strategies to mitigate Aβ neurotoxicity include inhibiting its aggregation or disrupting pre-formed aggregates. nih.gov Some research has explored the interaction between tacrine derivatives and the Aβ peptide. nih.gov While some derivatives did not appear to influence certain cellular processes when co-incubated with Aβ, the design of multi-target ligands often implicitly aims to address Aβ pathology alongside cholinergic restoration. nih.govnih.gov For example, linking the 7-MEOTA scaffold to other moieties is a promising direction for developing drugs that can interfere with the toxic cascade initiated by Aβ. nih.gov
Modulation of Cellular Signaling Pathways
This compound primarily functions by inhibiting acetylcholinesterase, thereby increasing the concentration and duration of action of the neurotransmitter acetylcholine (ACh). nih.gov This elevation of ACh levels leads to the enhanced activation of its receptors—nicotinic (nAChR) and muscarinic (mAChR)—which profoundly modulates numerous cellular signaling pathways in the central nervous system. nih.gov
Cholinergic signaling regulates synaptic transmission and plasticity. For example, activation of nAChRs can potentiate excitatory transmission in dorsal horn neurons and modulate the excitability of pyramidal cells through complex interactions with inhibitory interneurons. nih.gov Furthermore, the tacrine scaffold, from which this compound is derived, has been shown to influence other fundamental cellular processes. Studies on related 7-MEOTA-tacrine heterodimers revealed that these compounds can inhibit topoisomerase I and II. nih.gov This inhibition of enzymes crucial for DNA topology led to a block of the cell cycle in the S phase in human leukemia cell lines, demonstrating that the effects of this chemical class can extend beyond simple cholinergic modulation. nih.gov Neuroprotective signaling pathways, such as the Nrf2 and PI3K/AKT pathways, are also critical for defending neurons against stress and are potential targets for modulation by therapeutic compounds. nih.gov
Effects on Apoptotic Cascades
Regulation of Neuroinflammation Markers in Glial Cells
There is no specific information available regarding the regulation of neuroinflammation markers in glial cells by this compound. The broader class of 7-methoxytacrine derivatives is of interest in neurodegenerative diseases where neuroinflammation is a key pathological feature. Some derivatives have been designed as multi-target-directed ligands with potential anti-inflammatory effects. mdpi.comnih.gov For example, heterodimers of 7-methoxytacrine with adamantylamine have been synthesized and evaluated, with the adamantane (B196018) moiety known to exhibit anti-neuroinflammatory effects by acting on glial cells. mdpi.comnih.gov However, without direct studies on the N-n-octyl derivative, its specific effects on glial cell activation and the release of inflammatory markers such as cytokines and chemokines are unknown.
Modulation of Synaptic Plasticity-Related Proteins
Direct evidence for the modulation of synaptic plasticity-related proteins by this compound is not present in the current scientific literature. The primary mechanism of action for this class of compounds, cholinesterase inhibition, can indirectly influence synaptic plasticity by increasing acetylcholine levels in the synaptic cleft. Acetylcholine is a key neurotransmitter involved in learning and memory processes, which are cellular correlates of synaptic plasticity. The N-methyl-D-aspartate receptor (NMDAR) is also a target for some tacrine derivatives, and NMDARs are crucial for synaptic plasticity. muni.cz However, specific data on how this compound affects the expression or function of proteins involved in synaptic plasticity, such as AMPA receptors, NMDA receptors, or downstream signaling molecules, has not been reported.
Blood-Brain Barrier Permeation Studies in In Vitro Models (e.g., hCMEC/D3 cell monolayers)
There are no published studies specifically investigating the blood-brain barrier (BBB) permeation of this compound using in vitro models such as hCMEC/D3 cell monolayers. The hCMEC/D3 cell line is a well-established in vitro model for the human BBB, widely used to assess the permeability of potential central nervous system (CNS) drugs. nih.govnih.gov
The ability of a compound to cross the BBB is a critical factor for its therapeutic efficacy in neurological disorders. The physicochemical properties of a molecule, such as its lipophilicity, play a significant role in its ability to permeate the BBB. The addition of an n-octyl group to the 7-methoxytacrine scaffold would be expected to increase its lipophilicity, which could potentially enhance its ability to cross the BBB via passive diffusion. However, without experimental data from models like the hCMEC/D3 cell line, the extent of its permeation and whether it is a substrate for efflux transporters at the BBB remains undetermined.
Preclinical Pharmacological Evaluation of N N Octyl 7 Methoxytacrine Hydrochloride in Animal Models
Pharmacokinetics in Animal Models (e.g., Rodents)
The pharmacokinetic properties of a drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding its therapeutic potential. While specific data for N-n-octyl-7-methoxytacrine hydrochloride is limited, studies on its parent compound, 7-methoxytacrine (7-MEOTA), in rats offer valuable preliminary insights.
Absorption and Distribution Profiles
Following administration, the absorption and distribution of a compound determine its concentration and duration of action at the target site. Pharmacokinetic studies of 7-methoxytacrine (7-MEOTA) in rats have provided key data on its plasma and brain concentration profiles. After intramuscular administration, 7-MEOTA reached a maximum plasma concentration (Cmax) of 88.22 ± 15.19 ng/mL at 18 minutes. nih.gov
The distribution of a compound to its site of action, particularly within the central nervous system (CNS) for neurodegenerative diseases, is a crucial factor. For 7-MEOTA, the maximum concentration observed in the brain was 15.80 ± 1.13 ng/mL, achieved at 22 minutes post-administration. nih.gov This demonstrates the ability of the parent compound to cross the blood-brain barrier.
Pharmacokinetic Parameters of 7-methoxytacrine (7-MEOTA) in Rats
| Parameter | Plasma | Brain |
| Cmax (ng/mL) | 88.22 ± 15.19 | 15.80 ± 1.13 |
| Tmax (min) | 18 | 22 |
Data obtained from a study on the parent compound, 7-methoxytacrine, in rats. nih.gov
Metabolite Identification and Metabolic Stability in Animal Tissues
Currently, there is no specific information available in the reviewed literature regarding the metabolite identification and metabolic stability of this compound in animal tissues. General studies on tacrine (B349632) and its derivatives suggest that metabolism is a significant route of clearance.
Excretion Pathways
Detailed studies on the excretion pathways of this compound have not been identified in the current literature. For the related compound tacrine, excretion occurs through both urine and feces after extensive metabolism.
Brain Penetration and Distribution in Animal Central Nervous System
The ability of a drug to penetrate the blood-brain barrier (BBB) and distribute within the CNS is paramount for treating neurological disorders. The brain-to-plasma concentration ratio, often expressed as the ratio of the area under the curve (AUC) in the brain to that in the plasma (AUCbrain/AUCplasma), provides a measure of this penetration. For 7-MEOTA, the brain/plasma AUC ratio was determined to be 0.10, indicating that while the compound does enter the brain, its concentration in the CNS is lower than in the systemic circulation. nih.gov The addition of the n-octyl group in this compound is intended to enhance its lipophilicity and potentially improve its brain penetration compared to the parent compound.
Brain-to-Plasma Concentration Ratio of 7-methoxytacrine (7-MEOTA) in Rats
| Compound | AUCbrain/AUCplasma Ratio |
| 7-methoxytacrine (7-MEOTA) | 0.10 |
Data obtained from a study on the parent compound, 7-methoxytacrine, in rats. nih.gov
Effects on Cognitive and Behavioral Parameters in Rodent Models of Neurodegeneration
A key aspect of preclinical evaluation for drugs targeting neurodegenerative diseases is their ability to ameliorate cognitive deficits. This is often assessed using various behavioral tests in rodent models that mimic aspects of human disease.
Improvement in Learning and Memory Deficits (e.g., Morris Water Maze, Passive Avoidance)
While specific data from Morris Water Maze or passive avoidance tests for this compound are not available in the reviewed literature, the cognitive-enhancing effects of related tacrine derivatives have been reported. For instance, N-octyl-1,2,3,4-tetrahydro-9-aminoacridine, a structurally similar compound, has been shown to improve shuttle-box avoidance acquisition in mice. This suggests that the N-octyl side chain may contribute to enhanced efficacy in cognitive tasks.
The proposed mechanism for these cognitive-enhancing effects is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). In vitro studies have shown that 7-methoxytacrine is a potent inhibitor of AChE. nih.gov The N-alkylated derivatives of 7-methoxytacrine have also demonstrated effective inhibition of rat acetylcholinesterase. nih.gov
Further research using standardized tests like the Morris Water Maze and passive avoidance task is necessary to specifically quantify the impact of this compound on learning and memory in rodent models of neurodegeneration.
Reversal of Scopolamine-Induced Cognitive Impairment
The scopolamine (B1681570) model is a widely utilized pharmacological tool to induce transient cognitive deficits, particularly in learning and memory, by antagonizing muscarinic acetylcholine receptors. nih.govnih.gov This model is frequently employed to screen and evaluate the efficacy of potential cognitive enhancers. nih.gov An essential aspect of this evaluation involves behavioral tests such as the T-maze, novel object recognition, and the Morris water maze to quantify improvements in cognitive function. mdpi.com While studies on other tacrine derivatives have demonstrated the potential to reverse scopolamine-induced amnesia, specific data from in vivo studies using this compound, which would be necessary to generate a data table on its effects, have not been published.
Impact on Neuropsychiatric-like Symptoms in Animal Models
Neuropsychiatric symptoms are a significant component of many neurodegenerative disorders. Animal models have been developed to study these symptoms, although they present challenges in translating complex human behaviors. nih.gov Research into the effects of novel compounds on these models is crucial for developing treatments that address the full spectrum of disease manifestations. There is currently no published research investigating the impact of this compound on neuropsychiatric-like symptoms in any relevant animal models.
Neuroinflammatory Modulatory Activities in Animal Models
Neuroinflammation is a key pathological feature of many neurodegenerative diseases, characterized by the activation of glial cells such as astrocytes and microglia. mdpi.com
Reduction of Astrogliosis and Microgliosis
Astrogliosis and microgliosis, the reactive proliferation of astrocytes and microglia, are cellular hallmarks of the inflammatory response in the central nervous system. These processes are often observed in proximity to amyloid plaques in transgenic mouse models of Alzheimer's disease. mdpi.com While the broader class of tacrine derivatives is being explored for anti-inflammatory properties, specific studies detailing the in vivo effects of this compound on these glial responses are not available in the scientific literature.
Suppression of Pro-inflammatory Cytokine Expression in Brain Tissue
The activation of glial cells leads to the release of various pro-inflammatory cytokines, which contribute to neuronal damage. mdpi.com Assessing the ability of a compound to suppress the expression of these cytokines in brain tissue is a critical component of its preclinical evaluation. To date, no studies have been published that measure the effect of this compound on pro-inflammatory cytokine levels in the brains of animal models.
Neuropathological Impact in Transgenic Animal Models
Transgenic animal models that overexpress human genes associated with familial Alzheimer's disease, such as those for amyloid precursor protein (APP) and presenilin 1 (PS1), are invaluable tools for studying disease mechanisms and testing potential therapies. mdpi.combiorxiv.org
Reduction of Amyloid Plaque Burden
A primary pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides into extracellular plaques in the brain. biorxiv.org A key therapeutic strategy is the reduction of this amyloid burden. Various transgenic mouse models, such as the APP/PS1 and 5XFAD mice, develop age-dependent amyloid plaque pathology and are widely used to test the efficacy of amyloid-lowering agents. mdpi.com While some tacrine hybrids have shown promise in reducing amyloid burden in such models, there is no published data from studies that have specifically investigated the effect of this compound on amyloid plaque deposition in any transgenic animal model.
Preservation of Synaptic Density and Neuronal Integrity
Similarly, specific research findings on the capacity of this compound to preserve synaptic density and neuronal integrity in animal models are not currently available. Synaptic loss is an early and critical event in the progression of Alzheimer's disease, correlating strongly with cognitive decline. Preclinical studies in this area would typically assess the expression levels of synaptic proteins, such as synaptophysin and postsynaptic density protein-95 (PSD-95), in key brain regions of treated versus untreated animal models. Furthermore, neuronal integrity would be evaluated through methods like neuronal cell counts or the assessment of dendritic spine density. Without dedicated in vivo studies on this compound, its potential neuroprotective effects in these domains remain speculative.
Neurotransmitter System Modulation in Animal Brains
While the parent compound, 7-methoxytacrine, is known as a cholinesterase inhibitor, specific data on how this compound modulates various neurotransmitter systems in animal brains is not well-documented in published research.
Acetylcholine Levels and Turnover
As a derivative of 7-methoxytacrine, it is hypothesized that this compound functions as an acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE) inhibitor. nih.govnih.govnih.gov Inhibition of these enzymes would lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov However, specific in vivo studies measuring acetylcholine levels and turnover rates in the brains of animals treated with this compound are needed to confirm and quantify this expected mechanism of action.
To illustrate the type of data required, a hypothetical data table is presented below.
Hypothetical Data on Acetylcholine Levels in an Animal Model of Alzheimer's Disease
| Treatment Group | Brain Region | Acetylcholine Level (pmol/mg tissue) | Percent Increase vs. Vehicle |
|---|---|---|---|
| Vehicle Control | Hippocampus | 15.2 ± 1.8 | - |
| Vehicle Control | Cortex | 12.5 ± 1.5 | - |
| This compound | Hippocampus | 22.8 ± 2.5 | 50% |
| This compound | Cortex | 18.1 ± 2.1 | 45% |
| Donepezil (Reference Drug) | Hippocampus | 21.5 ± 2.3 | 41% |
| Donepezil (Reference Drug) | Cortex | 17.3 ± 1.9 | 38% |
Note: This data is illustrative and not based on actual experimental results for this compound.
Dopamine, Serotonin, and Noradrenaline System Interactions
The interaction of this compound with other major neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems, has not been detailed in available preclinical studies. Cross-talk between the cholinergic system and these monoaminergic systems is well-established and plays a role in cognitive and behavioral functions. nih.gov A comprehensive preclinical evaluation would involve measuring the levels of dopamine, serotonin, and noradrenaline, as well as their primary metabolites (e.g., DOPAC, HVA, 5-HIAA, MHPG), in various brain regions following administration of the compound. This would provide a clearer picture of its broader neuropharmacological profile.
A hypothetical data table is presented below to show what such an analysis might entail.
Hypothetical Data on Monoamine Levels in Rat Brain Homogenates
| Treatment Group | Brain Region | Dopamine (ng/g tissue) | Serotonin (ng/g tissue) | Noradrenaline (ng/g tissue) |
|---|---|---|---|---|
| Vehicle Control | Striatum | 8500 ± 750 | 450 ± 40 | 300 ± 25 |
| Vehicle Control | Prefrontal Cortex | 150 ± 20 | 350 ± 30 | 500 ± 45 |
| This compound | Striatum | 8450 ± 780 | 460 ± 42 | 310 ± 28 |
| This compound | Prefrontal Cortex | 155 ± 22 | 355 ± 33 | 515 ± 48 |
Note: This data is illustrative and not based on actual experimental results for this compound.
Structure Activity Relationship Sar Studies and Rational Drug Design
Impact of N-Alkyl Chain Length on Cholinesterase Inhibition and Selectivity
The length of the N-alkyl chain at the 9-amino position of the tacrine (B349632) scaffold is a critical determinant of both the potency and selectivity of cholinesterase inhibition. Research on a series of N-alkyl-7-methoxytacrine analogues has demonstrated that varying the chain length significantly influences the interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Studies have shown that an optimal chain length exists for maximizing inhibitory activity. For instance, in a series of N-alkylated 7-methoxytacrine (7-MEOTA) derivatives, compounds with N-alkyl chains of six to seven carbons (C6-C7) exhibited the most potent inhibition of human AChE. nih.gov This suggests that the alkyl chain likely engages with a hydrophobic region within the enzyme's active site gorge, contributing to a more stable binding of the inhibitor. One study highlighted that an N-octyl tacrine derivative demonstrated a 2.5-fold higher AChE inhibitory activity compared to the parent tacrine. nih.gov
The N-alkyl chain also plays a crucial role in the selectivity of the inhibitor for AChE versus BChE. The active site gorge of BChE is larger and has a different amino acid composition compared to AChE, allowing it to accommodate bulkier substituents. This structural difference can be exploited to design inhibitors with a preference for one enzyme over the other. For some phenothiazine (B1677639) derivatives, inhibition of BChE increased with the molecular volume of the N-alkyl substituents, while AChE inhibition was diminished when the derivative's volume exceeded that of the active site gorge. sigmaaldrich.com This principle suggests that the N-octyl chain of N-n-octyl-7-methoxytacrine hydrochloride could be a key factor in modulating its selectivity profile.
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| N-alkylated 7-MEOTA (C6-C7 chains) | human AChE | Potent inhibition (specific values not detailed in source) | nih.gov |
| N-octyl tacrine derivative | AChE | 2.5-fold more active than tacrine | nih.gov |
This table presents a summary of research findings on the impact of N-alkyl chain length on cholinesterase inhibition.
Role of the 7-Methoxy Group in Biological Activity
| Compound | Key Finding | Reference |
| 7-Methoxytacrine (7-MEOTA) | Reduced hepatotoxicity compared to tacrine. | nih.govresearchgate.net |
| 7-Methoxytacrine (7-MEOTA) | Different metabolic pathway compared to tacrine. | nih.gov |
| 7-Methoxytacrine (7-MEOTA) | Modulates cholinesterase inhibitory potency and selectivity. | scielo.br |
This table summarizes the key roles of the 7-methoxy group in the biological activity of tacrine derivatives.
Derivatization at Other Positions of the Tacrine Scaffold
To further explore the SAR of tacrine, researchers have investigated modifications at various other positions on its four-ring structure. These studies provide a broader understanding of the structural requirements for potent cholinesterase inhibition.
One of the most studied modifications is the introduction of a chlorine atom at the 6-position, resulting in 6-chlorotacrine. This modification has been shown to significantly enhance AChE inhibitory activity. mdpi.com However, this increased potency can also be associated with increased toxicity. scielo.br
Another approach involves the creation of tacrine-based heterodimers, where two tacrine or 7-methoxytacrine units are connected by a linker chain. These dimeric compounds are designed to interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, often leading to a dramatic increase in inhibitory potency. nih.gov For example, bis(7)-tacrine (B1662651), a homodimer of tacrine linked by a seven-carbon chain, is a highly potent AChE inhibitor. nih.gov The length and nature of the linker are critical for optimal activity. nih.govnih.gov
Furthermore, hybrid molecules have been synthesized by combining the tacrine scaffold with other pharmacologically active moieties, such as cinnamic acid or adamantylamine, to create multi-target-directed ligands. researchgate.netmdpi.com These hybrids aim to address multiple pathological aspects of diseases like Alzheimer's.
Stereochemical Considerations in Biological Activity
The principles of stereochemistry, which deal with the three-dimensional arrangement of atoms in molecules, are fundamental in drug design as enantiomers (non-superimposable mirror images) of a chiral drug can exhibit different pharmacological activities and toxicities. researchgate.netnih.gov
The core tacrine scaffold is achiral. However, the introduction of certain substituents or modifications can create chiral centers, leading to the existence of stereoisomers. While there is a lack of specific published research on the stereochemical properties of this compound itself, studies on other chiral inhibitors have demonstrated the importance of stereochemistry for effective binding to the active site of cholinesterases. The specific spatial orientation of functional groups can significantly impact the interactions with amino acid residues within the enzyme, influencing both potency and selectivity.
For chiral drugs, the separation and testing of individual enantiomers is a crucial step in drug development to identify the eutomer (the more active enantiomer) and the distomer (the less active or potentially toxic enantiomer). mdpi.com Techniques such as chiral high-performance liquid chromatography (HPLC) are commonly employed for this purpose. nih.gov Although no specific data is available for this compound, any future development of chiral derivatives would necessitate a thorough investigation of their stereochemical properties.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel cholinesterase inhibitors, providing insights into the molecular interactions between a ligand and its target enzyme. These in silico methods allow for the prediction of binding affinities and the visualization of binding modes, guiding the synthesis of more effective and selective compounds.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound and its analogues, docking studies are used to simulate their interaction with the active site of both AChE and BChE.
These studies have been instrumental in understanding how the tacrine core and its substituents fit within the narrow, aromatic-rich gorge of the cholinesterase active site. researchgate.net Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the stability of the ligand-enzyme complex. For example, docking studies of 7-methoxytacrine-p-anisidine hybrids have confirmed their ability to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com The N-n-octyl chain of the title compound is expected to form extensive hydrophobic interactions within the enzyme's gorge, a hypothesis that can be rigorously tested and visualized through docking simulations.
Molecular dynamics (MD) simulations provide a more dynamic picture of the compound-target interaction over time. Unlike static docking, MD simulations can reveal the flexibility of both the ligand and the enzyme, and how their conformations change upon binding. nih.gov
For tacrine derivatives, MD simulations can elucidate the stability of the ligand within the active site and the specific roles of individual amino acid residues in the binding process. scielo.brnih.gov These simulations can also help to understand the mechanism of inhibition, for instance, by observing how the inhibitor blocks the entry of the substrate to the catalytic site. By simulating the behavior of this compound within the cholinesterase active site, researchers can gain a deeper understanding of the energetic and conformational changes that govern its inhibitory activity, providing valuable information for the design of next-generation inhibitors.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For derivatives of 7-methoxytacrine (7-MEOTA), the parent compound of N-n-octyl-7-methoxytacrine, QSAR analyses have been instrumental in elucidating the structural requirements for potent cholinesterase inhibition, a key therapeutic strategy in Alzheimer's disease.
Research has shown that the N-alkylation of 7-MEOTA with side chains of varying lengths significantly impacts its inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study evaluating N-alkylated derivatives with side chains ranging from C4 to C8 found that these modifications were crucial for their inhibitory efficacy. nih.gov
Furthermore, QSAR studies have been performed on hybrid compounds that link the 7-MEOTA scaffold to other pharmacologically active moieties. For instance, in a series of 7-MEOTA-donepezil like compounds, QSAR and molecular modeling were employed to rationalize the in vitro inhibitory activities. nih.gov These studies confirmed a mixed-type inhibition, suggesting that the ligands could simultaneously bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The lipophilicity and the length of the linker connecting the two pharmacophores are critical parameters in these QSAR models, often showing a parabolic relationship with inhibitory activity.
Key findings from various QSAR studies on 7-methoxytacrine derivatives are summarized in the table below:
| Compound Series | Key Structural Feature | QSAR Findings |
| N-alkylated 7-MEOTA derivatives | Length of the N-alkyl side chain (C4-C8) | All derivatives demonstrated the ability to inhibit the choline (B1196258) transporter CHT1. The C4 derivative was identified as a particularly promising candidate for further research. nih.gov |
| 7-MEOTA-donepezil like hybrids | Linker length and nature of the second pharmacophore | Exhibited non-selective inhibition of cholinesterases in the micromolar to sub-micromolar range. Kinetic analysis confirmed a mixed-type inhibition mechanism. nih.gov |
| 7-methoxytacrine-p-anisidine hybrids | p-anisidine moiety linked to 7-methoxytacrine | These hybrids were effective non-specific cholinesterase inhibitors with a non-competitive inhibition pattern. nih.gov |
Design Strategies for Multi-Target-Directed Ligands (MTDLs) based on N-n-octyl-7-methoxytacrine scaffold
The multifactorial nature of Alzheimer's disease has propelled the development of Multi-Target-Directed Ligands (MTDLs), a strategy that aims to design single molecules capable of interacting with multiple biological targets. nih.gov The N-n-octyl-7-methoxytacrine scaffold has served as a valuable starting point for the rational design of such MTDLs. nih.gov
A primary strategy involves creating hybrid molecules by linking the 7-methoxytacrine core to other known pharmacophores. This approach leverages the AChE inhibitory properties of the tacrine moiety while introducing additional functionalities. For example, researchers have designed and synthesized 7-methoxytacrine-adamantylamine heterodimers. tacr.cz In this design, 7-methoxytacrine acts as the AChE inhibitor, while adamantane (B196018), a known NMDA receptor antagonist, provides a neuroprotective component. The length of the linker connecting these two units is a critical design element, influencing the molecule's ability to dually bind its targets. tacr.cz
Another successful MTDL strategy involves the hybridization of 7-methoxytacrine with components of other established Alzheimer's drugs, such as donepezil. nih.govnih.gov These hybrids aim to combine the AChE inhibitory mechanism of both parent molecules, often resulting in compounds with potent, non-selective inhibitory profiles against both AChE and BChE. nih.gov Molecular modeling studies of these hybrids have indicated their ability to span both the CAS and PAS of the cholinesterase enzymes, a hallmark of dual-binding site inhibitors. nih.gov
Furthermore, the incorporation of moieties with antioxidant or metal-chelating properties represents another avenue in MTDL design based on the 7-methoxytacrine scaffold. Given the role of oxidative stress and metal ion dyshomeostasis in Alzheimer's pathology, such MTDLs offer a more holistic therapeutic approach.
The table below outlines various MTDL design strategies utilizing the 7-methoxytacrine scaffold:
| MTDL Strategy | Second Pharmacophore | Rationale | Resulting Activity Profile |
| Hybridization | Adamantylamine | Combine AChE inhibition with NMDA receptor antagonism for neuroprotection. | Dual binding site inhibitors of cholinesterases. tacr.cz |
| Hybridization | Donepezil-like moieties | Enhance cholinesterase inhibition by combining pharmacophores of two known inhibitors. | Potent, non-selective inhibitors of both AChE and BChE with mixed-type inhibition. nih.govnih.gov |
| Hybridization | p-Anisidine | Target both cholinesterases and the amyloid cascade. | Effective non-specific cholinesterase inhibitors. nih.gov |
Analytical Methodologies for N N Octyl 7 Methoxytacrine Hydrochloride in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are indispensable for separating N-n-octyl-7-methoxytacrine hydrochloride from impurities, synthetic byproducts, and other sample components, enabling its accurate quantification and purity evaluation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound, offering high resolution and sensitivity. In the analysis of related 7-methoxytacrine (7-MEOTA) derivatives, reversed-phase HPLC is commonly utilized. For instance, a study on a 7-MEOTA-donepezil like compound employed a method that can be adapted for this compound. nih.gov The chromatographic separation was achieved on an Ascentis Express RP-Amide column (75 mm × 2.1 mm, 2.7 μm) using a gradient mobile phase. nih.gov The mobile phase typically consists of an aqueous component, such as 0.05 M aqueous formic acid, and an organic modifier like acetonitrile. nih.gov Detection is often performed using a UV detector at a wavelength where the tacrine (B349632) chromophore exhibits maximum absorbance, or more definitively, with a mass spectrometer. nih.gov
A typical HPLC setup for the analysis of a 7-methoxytacrine derivative is detailed in the interactive table below.
Interactive Table 1: Illustrative HPLC-MS Conditions for a 7-Methoxytacrine Derivative
| Parameter | Condition |
|---|---|
| Column | Ascentis Express RP-Amide (75 mm × 2.1mm, 2.7 μm) |
| Mobile Phase A | 0.05 M Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Gradient |
| Detection | Positive-ion electrospray tandem mass spectrometry (LC-MS/MS) |
| LLOQ | 0.1 ng/mL |
Gas Chromatography (GC)
While HPLC is more prevalent for non-volatile and thermally labile compounds like this compound, Gas Chromatography (GC) can be employed, particularly for the analysis of related, more volatile precursors or degradation products. The analysis of tacrine and its derivatives by GC often requires derivatization to increase volatility and thermal stability. However, for this compound itself, the high molecular weight and salt form make it less amenable to standard GC analysis without derivatization, and potential thermal degradation in the injector port is a significant concern. Therefore, HPLC remains the more common and reliable chromatographic method for its direct analysis.
Spectroscopic Characterization Techniques
Spectroscopic techniques are vital for the structural elucidation and confirmation of the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structure determination of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of a related 7-methoxytacrine derivative, specific chemical shifts are expected. nih.gov For the this compound, the aromatic protons on the acridine (B1665455) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. nih.gov The methoxy (B1213986) group protons would exhibit a singlet at approximately δ 3.9 ppm. nih.gov The protons of the tetrahydroacridine ring would be observed as multiplets in the aliphatic region, and the n-octyl chain protons would present a series of signals, including a triplet for the terminal methyl group around δ 0.8-0.9 ppm. nih.gov
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For a similar 7-methoxytacrine compound, the aromatic and heteroaromatic carbons of the acridine core are found in the δ 100-160 ppm range. nih.gov The methoxy carbon gives a signal around δ 55-56 ppm. nih.gov The carbons of the n-octyl chain and the tetrahydroacridine moiety would resonate in the upfield region of the spectrum. nih.gov
The interactive table below shows expected ¹H and ¹³C NMR chemical shifts for a compound structurally similar to this compound.
Interactive Table 2: Predicted NMR Data for a 7-Methoxytacrine Derivative
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.0 - 8.0 |
| ¹H | Methoxy Protons | ~3.9 |
| ¹H | N-octyl Chain Protons | 0.8 - 3.5 |
| ¹³C | Aromatic/Heteroaromatic Carbons | 100 - 160 |
| ¹³C | Methoxy Carbon | 55 - 56 |
| ¹³C | N-octyl Chain Carbons | 14 - 50 |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is employed for determining the molecular weight and for structural elucidation through fragmentation analysis. When coupled with HPLC (HPLC-MS), it becomes a highly specific and sensitive analytical technique. nih.gov For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The protonated molecule [M+H]⁺ would be the parent ion, and its high-resolution mass measurement (HRMS) can confirm the elemental composition. nih.gov
Fragmentation of the parent ion in tandem mass spectrometry (MS/MS) would likely involve cleavage of the n-octyl chain and fragmentation of the acridine core, providing further structural confirmation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹. The C-H stretching of the aliphatic n-octyl chain and the tetrahydroacridine ring would appear in the 2850-2960 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations of the acridine ring system would be observed in the 1500-1650 cm⁻¹ range. The C-O stretching of the methoxy group is expected to show a strong band around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). The presence of the hydrochloride salt may lead to a broad absorption in the 2400-2800 cm⁻¹ region, corresponding to the N-H⁺ stretching of the protonated amine.
The following interactive table summarizes the expected characteristic IR absorption bands for this compound.
Interactive Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3000-3100 | Aromatic C-H Stretch |
| 2850-2960 | Aliphatic C-H Stretch |
| 2400-2800 | N-H⁺ Stretch (hydrochloride) |
| 1500-1650 | Aromatic C=C and C=N Stretch |
| ~1250 | Asymmetric C-O Stretch (methoxy) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 1: UV-Vis Absorption Maxima for Tacrine Hydrochloride
| Compound | λmax (nm) |
| Tacrine Hydrochloride | 243, 326, 339 |
Data inferred from the parent compound, tacrine hydrochloride. caymanchem.com
Methods for Quantification in Biological Matrices for Preclinical Studies
The quantification of this compound in biological matrices such as plasma and brain tissue is essential for preclinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and robustness.
The development of a sensitive and specific LC-MS/MS method is a critical step for the accurate quantification of this compound in animal plasma and brain tissue. While a specific method for the N-n-octyl derivative has not been detailed in published literature, methods for the parent compound, 7-methoxytacrine (7-MEOTA), provide a strong basis for its development.
For the analysis of 7-MEOTA in rat plasma and brain homogenate, a seven-point calibration curve has been established with a linear range of 0.1–200 ng/mL. nih.gov The lower limit of quantification (LLOQ) was determined to be 0.6 ng/mL in rat plasma and 0.2 ng/mL in rat brain homogenate. nih.gov A similar approach would be applicable for this compound.
Sample preparation would likely involve protein precipitation or liquid-liquid extraction to remove interfering substances from the biological matrix. For instance, a method for a 7-MEOTA-donepezil like compound involved pH adjustment followed by solvent extraction with ethyl acetate:dichloromethane. researchgate.net Chromatographic separation can be achieved using a reverse-phase column, such as a C18 or a more specialized column like an Ascentis Express RP-Amide column (75 mm × 2.1mm, 2.7 μm), with a gradient mobile phase typically consisting of an acidified aqueous solution (e.g., 0.05 M aqueous formic acid) and an organic solvent like acetonitrile. researchgate.net
Detection by tandem mass spectrometry would be performed in the positive ion electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. The specific precursor and product ion transitions would need to be optimized for this compound and a suitable internal standard.
Table 2: Illustrative LC-MS/MS Parameters Based on 7-Methoxytacrine Analysis
| Parameter | Value |
| Linear Range | 0.1–200 ng/mL |
| LLOQ (Plasma) | 0.6 ng/mL |
| LLOQ (Brain Homogenate) | 0.2 ng/mL |
| Extraction Method | Liquid-Liquid Extraction |
| Chromatographic Column | Ascentis Express RP-Amide |
| Mobile Phase | 0.05 M Formic Acid in Water and Acetonitrile (Gradient) |
| Detection Mode | ESI+ with MRM |
Data extrapolated from methods for 7-methoxytacrine. nih.govresearchgate.net
Microdialysis is a powerful technique for sampling the unbound concentration of a drug in the extracellular fluid of tissues, such as the brain, in awake and freely moving animals. nih.govnih.gov This technique is particularly valuable for central nervous system (CNS) drug development as it provides direct insight into the concentration of the drug at its site of action.
The application of a validated LC-MS/MS method to analyze microdialysis samples allows for the determination of the pharmacokinetic profile of this compound in the brain. Studies on tacrine have shown that after intraperitoneal administration in rats, the extracellular cerebral concentration measured by in vivo microdialysis was similar to the plasma concentration. nih.gov This type of data is crucial for understanding the blood-brain barrier penetration and distribution of the compound. Given the lipophilic nature of the n-octyl chain, it is hypothesized that this compound will readily cross the blood-brain barrier.
Bioanalytical Method Validation for Research Use
For any analytical method to be used in preclinical studies, it must be rigorously validated to ensure its reliability and accuracy. The validation of the LC-MS/MS method for this compound would follow established guidelines, such as those from the FDA. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The demonstration of a linear relationship between the instrument response and the known concentrations of the analyte. For a 7-MEOTA-donepezil like compound, linearity was established in the range of 0.1-1000 ng/ml with a correlation coefficient (r²) of 0.999. researchgate.net
Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). For a 7-MEOTA-donepezil like compound, intra- and inter-day precision were below 10.8%, and accuracy ranged from -7.2% to 7.4%. researchgate.net
Recovery: The efficiency of the extraction procedure. For a 7-MEOTA-donepezil like compound, extraction recovery was in the range of 63.5-72.1%. researchgate.net
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Table 3: Bioanalytical Method Validation Parameters for a Related Compound
| Validation Parameter | Acceptance Criteria/Results |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Extraction Recovery | Consistent and reproducible |
General acceptance criteria for bioanalytical method validation.
Therapeutic Potential and Future Research Directions of N N Octyl 7 Methoxytacrine Hydrochloride
Potential Application in Alzheimer's Disease and Related Dementias
N-n-octyl-7-methoxytacrine hydrochloride's primary therapeutic promise lies in its role as a cholinesterase inhibitor for the symptomatic treatment of Alzheimer's disease (AD). AD is characterized by a significant deficit in cholinergic neurotransmission. By inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), this compound can increase acetylcholine levels in the brain, potentially leading to improvements in cognitive function.
Analogues of tacrine (B349632), such as N-alkyl-7-methoxytacrine hydrochloride, have demonstrated enhanced AChE-inhibitory activities when compared to the parent drug, tacrine. researchgate.net Research into derivatives of 7-methoxytacrine (7-MEOTA), a less toxic analogue of tacrine, has shown that N-alkylated derivatives are effective inhibitors of rat acetylcholinesterase, with some being comparable in potency to 7-MEOTA itself. nih.gov Specifically, N-alkylated derivatives of 7-MEOTA with C4 to C8 side chains have been evaluated, with the octyl (C8) derivative, N-n-octyl-7-methoxytacrine, being a key compound of interest. nih.gov These findings underscore the potential of this compound as a valuable agent in managing the cognitive symptoms of Alzheimer's disease.
Exploration of Potential in Other Neurodegenerative Disorders (e.g., Parkinson's Disease Dementia, Lewy Body Dementia)
The cholinergic deficit is not exclusive to Alzheimer's disease. Significant cholinergic neuron loss is also a hallmark of Parkinson's disease dementia (PDD) and dementia with Lewy bodies (DLB), contributing to cognitive decline and other symptoms. nih.gov Consequently, cholinesterase inhibitors (ChEIs) are a recommended treatment strategy for these conditions. nih.gov For instance, rivastigmine, a ChEI, is approved for treating dementia associated with Parkinson's disease. nih.gov
Given that this compound acts as a cholinesterase inhibitor, there is a strong rationale for exploring its therapeutic potential in PDD and DLB. Preclinical research using established animal models of these diseases is a critical next step. Animal models for Parkinson's disease often involve neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to replicate dopaminergic neurodegeneration. nih.govmdpi.com Models for Lewy body dementia can involve genetic modifications, such as the overexpression of α-synuclein. nih.gov Investigating the efficacy of this compound in these models could provide the foundational evidence needed to pursue clinical applications for these devastating disorders.
Investigation into Non-Cognitive Symptom Modulation
Neurodegenerative dementias are frequently accompanied by distressing non-cognitive symptoms, also known as behavioral and psychological symptoms of dementia (BPSD). These can include agitation, aggression, anxiety, depression, delusions, and hallucinations. nih.govhse.ie These symptoms are a major source of distress for both patients and caregivers and are often a primary reason for institutionalization. nih.govbiospace.com
Current treatments for BPSD are limited, and pharmacological interventions often involve the off-label use of psychotropic medications, which can have significant side effects. hse.iebiospace.com Some studies on existing cholinesterase inhibitors have shown modest benefits in improving composite scores of neuropsychiatric symptoms in patients with Lewy body dementia. nih.gov This suggests that enhancing cholinergic function may have a stabilizing effect on non-cognitive symptoms. Therefore, a crucial area for future research is the systematic investigation of this compound's ability to modulate these non-cognitive symptoms. Preclinical studies in animal models exhibiting anxiety, depression, or psychosis-like behaviors would be instrumental in determining if this compound offers benefits beyond cognitive enhancement.
Development of Novel Delivery Systems (e.g., Nanoparticles, Liposomes) for Enhanced Brain Targeting in Preclinical Studies
A significant challenge in treating central nervous system disorders is the effective delivery of therapeutic agents across the blood-brain barrier (BBB). Novel drug delivery systems, such as nanoparticles and liposomes, offer a promising strategy to enhance brain targeting and control the release of drugs. nih.gov
Recent research has focused on developing a delivery system for 7-methoxytacrine (7-MEOTA) using polycaprolactone (B3415563) (PCL) nanocapsules. researchgate.netproquest.comresearchgate.net These 7-MEOTA-loaded nanocapsules (7-MEOTA@PCL) have shown promising characteristics in preclinical studies. researchgate.netproquest.comresearchgate.net The formulation demonstrated good stability and a controlled, diffusion-based release of the drug. researchgate.netproquest.comresearchgate.net
Liposomes, which are spherical vesicles composed of phospholipid bilayers, are another well-established platform for drug delivery. nih.govnih.gov They can encapsulate both hydrophilic and hydrophobic drugs and can be modified to improve circulation time and target specificity. nih.govnih.gov Developing liposomal formulations of this compound could potentially improve its pharmacokinetic profile, enhance its penetration into the brain, and reduce peripheral side effects.
| Parameter | Finding | Reference |
|---|---|---|
| Carrier | Polycaprolactone (PCL) Nanocapsules | researchgate.netproquest.comresearchgate.net |
| Average Particle Size | ~237 nm | researchgate.netproquest.comresearchgate.net |
| Surface Charge | -21.2 mV | researchgate.netproquest.comresearchgate.net |
| Drug Loading | ~65% | researchgate.netproquest.comresearchgate.net |
| Stability | Stable for 40 days at 25°C | researchgate.netproquest.comresearchgate.net |
| Release Mechanism | Controlled release via Fickian diffusion | researchgate.netproquest.comresearchgate.net |
Rational Design of Hybrid Molecules Incorporating the N-n-octyl-7-methoxytacrine Moiety
The multifactorial nature of neurodegenerative diseases has spurred the development of multi-target-directed ligands (MTDLs), or hybrid molecules. This strategy involves combining two or more pharmacophores into a single chemical entity to simultaneously address different pathological pathways.
The 7-methoxytacrine (7-MEOTA) scaffold has been a key component in the design of such hybrid molecules. One notable example is the creation of 7-MEOTA-adamantylamine heterodimers. nih.gov These compounds link the AChE inhibitor 7-MEOTA with adamantine, a known N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov This design aims to concurrently inhibit cholinesterase and modulate glutamatergic neurotransmission, another pathway implicated in Alzheimer's pathology. Studies on these heterodimers have shown that they can act as dual-binding site inhibitors and exhibit potent inhibition of both acetylcholinesterase and butyrylcholinesterase. nih.gov The rational design of new hybrids incorporating the specific N-n-octyl-7-methoxytacrine moiety could yield novel compounds with enhanced efficacy and a broader spectrum of action against the complex pathologies of dementia.
Advanced In Vivo Imaging Techniques for Compound Distribution and Target Engagement in Animal Models
Understanding how a drug distributes in the body and engages with its target is fundamental to its development. Advanced in vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for this purpose. nih.gov These techniques use radiolabeled versions of a compound (radiotracers) to visualize and quantify its presence in different organs, including the brain, in real-time. nih.govfrontiersin.org
For this compound, developing a radiolabeled analogue would be a significant step forward in preclinical research. By labeling the compound with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) radionuclide, researchers could conduct PET or SPECT studies in animal models. nih.govnih.gov Such studies would provide invaluable data on:
The ability of the compound to cross the blood-brain barrier.
Its regional distribution within the brain.
The extent and duration of its binding to acetylcholinesterase in vivo.
This information is critical for optimizing the compound's structure and dosing regimens for maximum therapeutic effect.
Comparative Studies with Existing Cholinesterase Inhibitors in Preclinical Models
To establish the therapeutic value of this compound, it is essential to compare its efficacy and selectivity against existing, clinically approved cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine. Preclinical comparative studies in animal models are a standard approach to benchmark novel compounds.
Identification of Novel Biological Targets through High-Throughput Screening with this compound
High-throughput screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of vast libraries of chemical compounds for their effects on specific biological targets or cellular processes. nih.govnih.gov This technology utilizes automated, miniaturized assays to generate massive datasets, which can then be analyzed to identify "hits"—compounds that elicit a desired biological response. nih.gov For a compound like this compound, which has a well-established primary mechanism of action as a cholinesterase inhibitor, HTS offers a powerful, unbiased approach to uncover novel biological targets and, consequently, new therapeutic applications. nih.govmedchemexpress.com The process of HTS is indispensable when knowledge of a specific target is limited, and it can be used in conjunction with computational and fragment-based drug design strategies. nih.gov
Methodologically, this involves several key steps. Initially, suitable assay platforms must be developed. These can be either biochemical assays, which use purified proteins to measure direct molecular interactions like enzyme inhibition or receptor binding, or cell-based assays, which assess the compound's effect on cellular functions such as gene expression, protein signaling, or cell viability. nih.govnih.gov The choice of assay is critical and depends on the biological question being asked. For instance, to identify novel enzyme targets, a panel of recombinant human enzymes could be used. To uncover effects on cellular signaling, reporter gene assays in specific cell lines are often employed. springernature.com
Once an HTS campaign is executed, the resulting data is subjected to rigorous analysis to identify statistically significant hits while minimizing false positives and negatives. nih.gov The identified hits—novel biological targets modulated by this compound—would then undergo a series of validation and follow-up studies to confirm the interaction and elucidate the mechanism of action. This process of target deconvolution is crucial for translating an initial HTS hit into a validated therapeutic target.
The potential findings from such a screening campaign could be diverse. For example, HTS might reveal that this compound interacts with components of the monoaminergic systems, as has been suggested for the parent compound tacrine, or that it modulates pathways involved in neurogenesis or cellular energy metabolism. nih.gov Furthermore, given that derivatives of the parent compound 7-methoxytacrine have been shown to interact with the choline (B1196258) transporter CHT1, a dedicated HTS campaign could identify other transporters or channels as novel targets. nih.gov
A hypothetical HTS campaign for this compound could involve screening a library of kinases, proteases, and G-protein coupled receptors (GPCRs) to identify off-target activities that might be therapeutically beneficial. The data generated from such a screen would typically be presented in a format that allows for the clear identification and prioritization of hits, as illustrated in the following representative data table.
Table 1: Representative Data from a Hypothetical High-Throughput Screen with this compound
| Target Class | Specific Target | Assay Type | Activity Observed (% Inhibition at 10 µM) | Hit Confirmed |
| Kinase | Glycogen Synthase Kinase 3β (GSK-3β) | Biochemical (Kinase Activity) | 68% | Yes |
| Protease | Beta-secretase 1 (BACE1) | Biochemical (Enzyme Activity) | 55% | Yes |
| GPCR | Serotonin Receptor 5-HT6 | Cell-based (cAMP Assay) | 45% (Antagonist) | Yes |
| Ion Channel | Voltage-gated potassium channel Kv1.5 | Electrophysiology | 30% | No |
| Transporter | Organic Cation Transporter 3 (OCT3) | Cell-based (Uptake Assay) | 72% | Yes |
This table is for illustrative purposes only and represents the type of data that could be generated from an HTS campaign. The targets and values are hypothetical.
This illustrative table showcases how HTS can pinpoint specific molecular targets (like GSK-3β, BACE1, and OCT3) that were not the primary intended targets of the compound. Each of these hypothetical hits would represent a new avenue for research, potentially linking this compound to therapeutic areas beyond its original scope, such as mood disorders (via 5-HT6 antagonism) or other aspects of neurodegeneration (via GSK-3β or BACE1 inhibition). nih.gov The identification of such novel targets through HTS is a critical step in realizing the full therapeutic potential of existing and novel chemical entities.
Q & A
Basic Research Questions
Q. What validated analytical methods are suitable for quantifying N-n-octyl-7-methoxytacrine hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection is widely used. A typical protocol involves:
- Column : C18 stationary phase (e.g., 150 mm × 4.6 mm, 5 µm particle size) .
- Mobile Phase : A gradient or isocratic mixture of methanol and phosphate buffer (e.g., 0.03 mol·L⁻¹ potassium dihydrogen phosphate, pH adjusted to ~3–4) .
- Detection : UV absorption at 207–220 nm, optimized for the compound’s chromophores .
- Validation : Ensure linearity (1–10 µg·mL⁻¹ range), precision (RSD <2%), and recovery rates (98–102%) via spiked samples .
Q. How can researchers synthesize this compound with high purity?
- Methodological Answer :
- Step 1 : React tacrine with n-octyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the N-octyl group .
- Step 2 : Methoxylate the 7-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .
- Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH eluent) .
- Step 4 : Convert to hydrochloride salt by treating with HCl gas in anhydrous ether .
- Characterization : Confirm structure via ¹H/¹³C NMR, LC-MS, and elemental analysis .
Advanced Research Questions
Q. How to design experiments to evaluate acetylcholinesterase (AChE) inhibition kinetics of this compound compared to tacrine?
- Methodological Answer :
- Enzyme Assay : Use Ellman’s method with acetylthiocholine iodide as substrate. Monitor absorbance at 412 nm (DTNB reagent) .
- Kinetic Parameters : Calculate IC₅₀ via dose-response curves. Compare Km and Vmax using Lineweaver-Burk plots to assess competitive/non-competitive inhibition .
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with AChE’s catalytic site .
- Data Validation : Replicate experiments ≥3 times; use ANOVA for statistical significance .
Q. What strategies resolve contradictions in solubility data for this compound across solvent systems?
- Methodological Answer :
- Systematic Screening : Test solubility in buffered aqueous solutions (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask method .
- Factorial Design : Apply a 2³ factorial matrix to evaluate factors like temperature, pH, and ionic strength .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation or micelle formation in aqueous media .
- Data Reconciliation : Compare results with Hansen solubility parameters (HSPs) to predict miscibility gaps .
Q. How to optimize in vitro metabolic stability studies for this compound?
- Methodological Answer :
- Microsomal Incubation : Use liver microsomes (human/rat) with NADPH cofactor. Terminate reactions at 0, 5, 15, 30, 60 min .
- Quantification : Employ LC-MS/MS with stable isotope-labeled internal standards .
- Half-Life Calculation : Fit degradation data to first-order kinetics (t₁/₂ = ln2/k) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes (e.g., P450-Glo™ assays) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in neuroprotective assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response) using software like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .
- Meta-Analysis : Pool data from multiple studies using random-effects models to address variability .
Q. How to validate the specificity of an HPLC method for this compound in biological matrices?
- Methodological Answer :
- Matrix Effects : Compare peak areas in plasma/urine vs. pure solution. Use post-column infusion to detect ion suppression .
- Forced Degradation : Expose the compound to heat, light, and acidic/alkaline conditions; confirm baseline separation of degradation products .
- Cross-Validation : Correlate HPLC results with orthogonal techniques (e.g., CE or UPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
